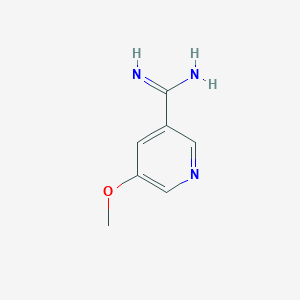

5-Methoxynicotinimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

5-methoxypyridine-3-carboximidamide |

InChI |

InChI=1S/C7H9N3O/c1-11-6-2-5(7(8)9)3-10-4-6/h2-4H,1H3,(H3,8,9) |

InChI Key |

KWKBZNWYIQUGGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxynicotinimidamide and Its Structural Analogues

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing the target compounds lies in the efficient preparation of functionalized nicotinic acid and nicotinonitrile intermediates. These precursors provide the essential pyridine (B92270) framework bearing the required methoxy (B1213986) group and a reactive handle for conversion into the imidamide moiety.

The primary precursors for 5-methoxynicotinimidamide are typically 5-methoxynicotinic acid or 5-methoxynicotinonitrile (B1371411). The synthesis of these and related intermediates often starts from more common pyridine derivatives, which are then functionalized.

Multicomponent reactions offer an efficient pathway to highly substituted nicotinonitrile derivatives. For instance, a four-component reaction involving an aryl aldehyde, malononitrile (B47326), and a 2-aryl/cyclohexylsulfanyl-1-aryl-1-ethanone in the presence of sodium hydroxide (B78521) can produce complex nicotinonitriles. google.com Another approach involves the one-pot reaction of 1,3-diaryl-prop-2-en-1-ones with malononitrile to yield 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles. researchgate.net

Halogenated nicotinic acids are also valuable intermediates, as the halogen can be displaced or used in cross-coupling reactions. 5-Bromo-2-methoxy-nicotinic acid and 5-chloro-6-methoxynicotinic acid are examples of such precursors, employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.nih.gov The synthesis of these halogenated derivatives can involve direct halogenation of the corresponding nicotinic acid or its N-oxide, though controlling regioselectivity can be challenging. wikipedia.org

A plausible route to a key precursor, 3-bromo-5-methoxypyridine (B189597), can be followed by a Sonogashira coupling with trimethylsilylacetylene (B32187) to introduce a masked ethynyl (B1212043) group, which is a versatile handle for further transformations. google.com The nitrile group, essential for imidamide formation, can be introduced via various methods, including nucleophilic substitution with cyanide sources on a halogenated pyridine. chem-soc.si

Table 1: Key Synthetic Intermediates and Precursors

| Compound Name | Molecular Formula | Starting Material Example | Synthetic Approach | Reference |

|---|---|---|---|---|

| This compound | C7H9N3O | 3-Bromo-5-methoxypyridine | Multi-step synthesis involving ethynylation, hydration, and amination. | google.com |

| 5-Chloro-6-methoxynicotinic acid | C8H8ClNO3 | 6-Methoxynicotinic acid | Chlorination with thionyl chloride. | Current time information in Bangalore, IN. |

| Methyl 6-bromo-5-methoxynicotinate | C8H8BrNO3 | 5-Methoxynicotinic acid | Bromination followed by esterification. | wikipedia.org |

| 2-Methoxynicotinonitrile derivatives | Varies | Chalcones, malononitrile | Reflux with sodium hydroxide in methanol. | organic-chemistry.org |

Functionalizing the pyridine ring is a critical step to introduce the desired substitution pattern. The electron-deficient nature of the pyridine ring influences the strategies used for derivatization.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing substituents. For example, a chlorine atom on the pyridine ring can be displaced by nucleophiles like methoxide (B1231860) or amines. Current time information in Bangalore, IN.chem-soc.si This is particularly effective if the chlorine is positioned ortho or para to the ring nitrogen or an electron-withdrawing group.

Electrophilic aromatic substitution is generally more difficult on the pyridine ring compared to benzene, but it can be facilitated by activating groups. The introduction of bromine or chlorine atoms often requires specific conditions, such as using N-oxide derivatives to activate the ring or employing Lewis acid catalysts. wikipedia.org

Modern cross-coupling reactions are also extensively used. For instance, palladium-catalyzed reactions like the Sonogashira coupling can introduce carbon-based substituents onto a halogenated pyridine ring, as seen in the synthesis of 3-ethynyl-5-methoxypyridine (B1343183) from 3-bromo-5-methoxypyridine. google.com

Imidamide Group Formation Reactions

The conversion of a nitrile or an amide into the imidamide functional group is the central transformation in the synthesis of the target compounds.

The Pinner reaction is a classic and highly effective method for converting nitriles into imidamides (amidines). wikipedia.org The reaction proceeds in two main stages. First, the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride gas. This forms an imino ester hydrochloride, commonly known as a Pinner salt. organic-chemistry.orgnrochemistry.com In the second stage, the isolated Pinner salt is treated with ammonia (B1221849) or an amine to displace the alkoxy group, yielding the corresponding amidine hydrochloride. nrochemistry.com

Pinner Reaction Mechanism:

Protonation: The nitrile nitrogen is protonated by the strong acid (HCl).

Nucleophilic Attack: The alcohol attacks the activated nitrile carbon.

Pinner Salt Formation: An imino ester salt is formed.

Ammonolysis: The Pinner salt reacts with ammonia, undergoing nucleophilic substitution to form the amidine (imidamide).

A direct synthesis of this compound has been documented where the imidamide is formed from a precursor molecule under specific reaction conditions, likely involving the reaction of a nitrile with an amine source. google.com

An important class of structural analogues is the N-hydroxy-nicotinimidamides (nicotinamidoximes). These are typically synthesized by the direct reaction of a nicotinonitrile derivative with hydroxylamine (B1172632). google.com The reaction is often carried out by heating the nitrile and hydroxylamine in a solvent such as ethanol. google.com This method provides a straightforward route to amidoxime (B1450833) analogues, which are valuable in medicinal chemistry.

For example, N-hydroxy-6-methoxynicotinimidamide and its 5-bromo derivative are known compounds, indicating this is a viable synthetic route for methoxy-substituted nicotinimidamide analogues. mdpi.combldpharm.com The synthesis of an isomeric N'-hydroxy-5-methoxynicotinimidamide has also been described as part of the preparation of more complex molecules. pubcompare.ai

Table 2: Imidamide and Amidoxime Formation Reactions

| Reaction Name | Starting Functional Group | Key Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Pinner Reaction | Nitrile (-CN) | 1. Alcohol, HCl2. Ammonia/Amine | Imidamide (Amidine) | wikipedia.orgnrochemistry.com |

Heterocyclic Ring Annulation and Diversification

The nicotinimidamide and nicotinonitrile scaffolds serve as versatile building blocks for the construction of fused and linked heterocyclic systems. The functional groups present—nitrile, imidamide, amidoxime—are reactive handles for cyclization reactions.

N'-hydroxy-nicotinamidines (amidoximes) are key intermediates for synthesizing 1,2,4-oxadiazoles. By condensing an amidoxime with an aldehyde, a 5-substituted-1,2,4-oxadiazole ring can be formed. For instance, N′-hydroxypyridine-4-carboxamidine reacts with salicylaldehyde (B1680747) under microwave irradiation to yield a 2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenol. mdpi.com This strategy allows the pyridine core to be linked to other aromatic systems via a stable heterocyclic linker.

Similarly, nicotinonitrile derivatives can be elaborated into more complex fused ring systems. For example, substituted nicotinonitriles can be converted into pyrimidothieno[2,3-b] Current time information in Bangalore, IN.mdpi.comnaphthyridine derivatives through a sequence of reactions involving treatment with triethyl orthoformate and subsequent cyclizations. researchgate.net These advanced methodologies enable the diversification of the basic this compound structure, leading to a wide array of complex molecules with potential applications in various fields of chemical research.

Synthesis of Pyrimidine-based Derivatives

The construction of pyrimidine (B1678525) rings is a fundamental transformation in heterocyclic chemistry. One of the most classic and reliable methods involves the condensation of an N-C-N fragment, such as an amidine, with a 1,3-dielectrophilic component, typically a 1,3-dicarbonyl compound or its equivalent. nih.gov this compound serves as an ideal precursor, providing the necessary N-C-N segment for this cyclization.

The general reaction involves treating this compound with a 1,3-dicarbonyl compound (e.g., a β-diketone, β-ketoester, or malonic ester derivative) under conditions that promote condensation and subsequent cyclization, often with acid or base catalysis. This approach leads to the formation of 2-substituted pyrimidines, where the substituent at the 2-position is the 5-methoxypyridin-3-yl group. The specific substitution pattern on the pyrimidine ring (at positions 4, 5, and 6) is determined by the choice of the 1,3-dicarbonyl starting material. For instance, using acetylacetone (B45752) results in a 4,6-dimethylpyrimidine, while using diethyl malonate leads to a pyrimidine-4,6-dione.

Further elaboration can lead to fused ring systems. For example, pyrimidines bearing an amino group, such as those derived from 6-aminouracil, can be used as building blocks for constructing pyrimido[4,5-d]pyrimidine (B13093195) scaffolds, which are of significant interest in medicinal chemistry. researchgate.netscielo.org.mxresearchgate.net

Table 1: Synthesis of Pyrimidine Derivatives from this compound This table illustrates the expected pyrimidine products from the reaction of this compound with various 1,3-dicarbonyl precursors.

| 1,3-Dicarbonyl Precursor | R1 | R2 | R3 | Resulting Pyrimidine Derivative |

| Acetylacetone | CH₃ | H | CH₃ | 2-(5-methoxypyridin-3-yl)-4,6-dimethylpyrimidine |

| Diethyl malonate | OH | H | OH | 2-(5-methoxypyridin-3-yl)pyrimidine-4,6(1H,5H)-dione |

| Ethyl acetoacetate | CH₃ | H | OH | 2-(5-methoxypyridin-3-yl)-6-methylpyrimidin-4(3H)-one |

| Dibenzoylmethane | Ph | H | Ph | 2-(5-methoxypyridin-3-yl)-4,6-diphenylpyrimidine |

Incorporation of Other Heteroaromatic Systems (e.g., Oxadiazoles, Thiadiazoles, Isoxazoles, Indazoles)

Expanding the structural diversity of this compound analogues involves the synthesis of derivatives containing other key heteroaromatic rings.

Oxadiazoles: The two common isomers, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole, can be synthesized from precursors derived from 5-methoxynicotinic acid.

1,2,4-Oxadiazoles: A robust synthetic route involves the coupling of an amidoxime with a carboxylic acid. mdpi.com This can be achieved by first converting 5-methoxynicotinamide (B50006) to 5-methoxynicotinonitrile via dehydration. The nitrile is then treated with hydroxylamine to yield 5-methoxypyridine-3-carboximidamide (the amidoxime). Subsequent coupling of this amidoxime with a selected carboxylic acid, often using peptide coupling agents like EDC/HOBt, followed by thermal cyclization, affords the 3,5-disubstituted 1,2,4-oxadiazole. mdpi.comnih.gov

1,3,4-Oxadiazoles: These are commonly prepared by the cyclodehydration of N,N'-diacylhydrazines or by the oxidation of acylhydrazones. A typical method starts with the conversion of 5-methoxynicotinic acid to its corresponding acid hydrazide. This hydrazide is then reacted with a carboxylic acid or acid chloride to form a diacylhydrazine, which is subsequently cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to furnish the 2,5-disubstituted 1,3,4-oxadiazole. ptfarm.pld-nb.info

Thiadiazoles: Thiadiazole rings, particularly the 1,3,4-thiadiazole (B1197879) isomer, are bioisosteres of pyrimidines and oxadiazoles. nih.gov A prevalent synthesis begins with an acid hydrazide, such as 5-methoxynicotinic hydrazide. Reaction of the hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid or phosphoric acid) to yield 5-substituted-2-amino-1,3,4-thiadiazole derivatives. chemmethod.comjrespharm.comresearchgate.net

Isoxazoles: The synthesis of isoxazoles often relies on the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. edu.krdnih.govjocpr.com To generate an isoxazole (B147169) analogue of this compound, one could start from 5-methoxynicotinaldehyde. The aldehyde is converted to its corresponding aldoxime, which is then oxidized in situ (e.g., with sodium hypochlorite) to generate 5-methoxypyridine-3-carbonitrile oxide. This reactive dipole readily undergoes cycloaddition with a variety of alkynes to produce 3-(5-methoxypyridin-3-yl)-5-substituted isoxazoles in a regioselective manner. nih.gov

Indazoles: Indazole derivatives are valuable scaffolds in medicinal chemistry. nih.govnih.gov While direct synthesis from this compound is less common, structural analogues can be readily prepared using modern cross-coupling techniques. For example, a halogenated methoxypyridine (e.g., 3-bromo-5-methoxypyridine) can undergo a palladium-catalyzed coupling reaction with a suitably protected hydrazine, followed by an intramolecular cyclization step to form the indazole ring. mdpi.comresearchgate.net This strategy allows for the flexible construction of N-aryl or N-alkyl indazole derivatives linked to the methoxypyridine core.

Table 2: Synthetic Pathways to Heteroaromatic Analogues This table summarizes the key precursors and reaction types for generating various heteroaromatic systems.

| Target Heterocycle | Key Precursor Derived from 5-Methoxynicotinic Acid | Typical Reaction Type |

| 1,2,4-Oxadiazole | 5-Methoxypyridine-3-carboximidamide (Amidoxime) | Coupling with carboxylic acid followed by cyclization mdpi.com |

| 1,3,4-Oxadiazole | 5-Methoxynicotinic hydrazide | Cyclodehydration of a diacylhydrazine intermediate ptfarm.pl |

| 1,3,4-Thiadiazole | 5-Methoxynicotinic hydrazide | Cyclization of a thiosemicarbazide intermediate nih.govchemmethod.com |

| Isoxazole | 5-Methoxypyridine-3-carbonitrile oxide | 1,3-Dipolar cycloaddition with an alkyne edu.krdnih.gov |

| Indazole | Halogenated 5-methoxypyridine | Palladium-catalyzed coupling followed by cyclization mdpi.comresearchgate.net |

Catalytic Systems and Reaction Condition Optimization

The efficient synthesis of complex molecules relies heavily on the use of advanced catalytic systems and the careful optimization of reaction conditions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a vast array of structural analogues. nih.govlibretexts.org Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig (amination) couplings are particularly relevant.

Starting from a halogenated precursor, such as 3-bromo-5-methoxypyridine, these reactions can be used to introduce a wide variety of substituents onto the pyridine ring before or after the formation of the imidamide or other heterocyclic moiety. This allows for the systematic exploration of structure-activity relationships by modifying the core scaffold. For example, a Suzuki coupling could introduce various aryl or heteroaryl groups, while a Buchwald-Hartwig amination could install diverse amine functionalities. nih.gov Optimization of these reactions involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., PPh₃, Xantphos), bases, and solvents to achieve high yields. frontiersin.org

Table 3: Examples of Palladium-Catalyzed Transformations for Analogue Synthesis This table illustrates the potential for creating diverse analogues from a common halo-pyridine precursor.

| Precursor | Coupling Partner | Reaction Type | Resulting Structure Type |

| 3-Bromo-5-methoxypyridine | Phenylboronic acid | Suzuki Coupling | 3-Phenyl-5-methoxypyridine derivative |

| 3-Bromo-5-methoxypyridine | Pyrrolidine | Buchwald-Hartwig Amination | 3-(Pyrrolidin-1-yl)-5-methoxypyridine derivative |

| 3-Bromo-5-methoxypyridine | Tributyl(vinyl)tin | Stille Coupling | 3-Vinyl-5-methoxypyridine derivative |

| 3-Bromo-5-methoxypyridine | Phenylacetylene | Sonogashira Coupling | 3-(Phenylethynyl)-5-methoxypyridine derivative |

The formation of amides, nitriles, and heterocyclic rings often requires specific reagents to facilitate condensation and dehydration.

Propanephosphonic Acid Anhydride (T3P®): T3P is a highly efficient and mild dehydrating agent used in a wide range of transformations. researchgate.netcore.ac.uk It is particularly effective for the conversion of primary amides (like 5-methoxynicotinamide) into nitriles (5-methoxynicotinonitrile), a key step in the synthesis of amidoximes for 1,2,4-oxadiazole formation. mdpi.com T3P is also used for cyclodehydration reactions in the synthesis of various heterocycles and as a peptide coupling agent. Its byproducts are water-soluble, which simplifies reaction work-up, making it an attractive reagent for both research and larger-scale production. researchgate.netresearchgate.net

EDC/HOBt: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and widely used system for amide bond formation. nih.govpeptide.com EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated HOBt ester, which is less prone to racemization and reacts efficiently with an amine. nih.govnih.gov This reagent system is crucial for the synthesis of 1,2,4-oxadiazoles, where it facilitates the coupling between an amidoxime and a carboxylic acid. mdpi.com The water-solubility of EDC and its urea (B33335) byproduct makes it easy to remove during aqueous work-up. peptide.com

Table 4: Key Reagents and Their Synthetic Applications

| Reagent/System | Type | Primary Application in Context |

| T3P® (Propanephosphonic Acid Anhydride) | Dehydrating Agent | Conversion of amides to nitriles; Cyclodehydration reactions mdpi.comresearchgate.net |

| EDC/HOBt | Coupling Agents | Amide bond formation; Coupling of amidoximes with carboxylic acids mdpi.comnih.gov |

| POCl₃ (Phosphorus Oxychloride) | Dehydrating Agent / Cyclizing Agent | Synthesis of 1,3,4-oxadiazoles from diacylhydrazines d-nb.info |

| SOCl₂ (Thionyl Chloride) | Dehydrating Agent / Chlorinating Agent | Conversion of carboxylic acids to acid chlorides; Cyclizations |

| H₂SO₄ (Sulfuric Acid) | Acid Catalyst / Dehydrating Agent | Cyclization of thiosemicarbazides to 1,3,4-thiadiazoles jrespharm.com |

Research-Scale Production and Yield Optimization Considerations

Optimizing a synthetic route for research-scale production involves a systematic investigation of various reaction parameters to maximize yield and purity while ensuring reproducibility. Key factors that are commonly adjusted include:

Stoichiometry: Varying the ratio of reactants can significantly impact the outcome, especially in multi-component reactions. Using a slight excess of a less expensive or more volatile reagent can often drive the reaction to completion.

Catalyst and Ligand Loading: In transition metal-catalyzed reactions, the amount of catalyst and ligand is critical. While higher loading can increase reaction rates, it also increases cost and can lead to more side products. Finding the minimum effective catalyst loading is a key goal of optimization. scielo.org.mx

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway. Screening a range of solvents with different polarities and boiling points is a standard optimization procedure. frontiersin.org

Temperature: Reaction kinetics are highly dependent on temperature. While higher temperatures can speed up desired reactions, they can also promote decomposition or the formation of undesired byproducts.

Base: For reactions requiring a base (e.g., Suzuki or Buchwald-Hartwig couplings), its strength and nature (inorganic vs. organic) can have a profound effect on the yield. frontiersin.org

Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or LC-MS) is essential to determine the point of maximum product formation and avoid subsequent degradation.

Table 5: Illustrative Optimization of a Generic Palladium-Catalyzed Cross-Coupling Reaction This table provides a conceptual example of how reaction conditions might be varied to optimize the yield of a coupled product.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | Xantphos (3) | K₂CO₃ (2) | Toluene | 100 | 75 |

| 3 | Pd₂(dba)₃ (1) | Xantphos (3) | K₃PO₄ (2) | Toluene | 100 | 82 |

| 4 | Pd₂(dba)₃ (1) | Xantphos (3) | K₃PO₄ (2) | Dioxane | 100 | 91 |

| 5 | Pd₂(dba)₃ (1) | Xantphos (3) | K₃PO₄ (2) | Dioxane | 80 | 88 |

| 6 | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | K₃PO₄ (2) | Dioxane | 100 | 85 |

Spectroscopic and Computational Elucidation of 5 Methoxynicotinimidamide Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of synthesized organic molecules. Techniques such as NMR spectroscopy and mass spectrometry offer complementary information, enabling a full structural assignment from atomic connectivity to molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms within the 5-Methoxynicotinimidamide molecule can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the labile protons of the imidamide functional group.

The electron-donating methoxy group and the electron-withdrawing imidamide group exert significant influence on the chemical shifts of the aromatic protons. The protons at the C2 and C6 positions, being adjacent to the ring nitrogen, are expected to be the most deshielded and appear furthest downfield. The proton at the C4 position would likely appear at a more upfield position. The three protons of the methoxy group are magnetically equivalent and are anticipated to produce a sharp singlet. The protons attached to the nitrogen atoms of the imidamide group are exchangeable and typically appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature.

Based on the analysis of similar structures, such as 3-bromo-5-methoxypyridine (B189597) rsc.org, and general principles of NMR spectroscopy chemistrysteps.com, the predicted ¹H NMR data for this compound are summarized in the table below.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | | H2 (Pyridine) | 8.3 – 8.5 | Doublet (d) or broad singlet | 1H | | H6 (Pyridine) | 8.3 – 8.5 | Doublet (d) or broad singlet | 1H | | H4 (Pyridine) | 7.4 – 7.6 | Triplet (t) or broad singlet | 1H | | -NH / -NH₂ (Imidamide) | 5.0 – 9.0 | Broad Singlet (br s) | 3H | | -OCH₃ (Methoxy) | 3.8 – 4.0 | Singlet (s) | 3H |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, seven distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

The carbon of the imidamide group (C=N) is expected to appear significantly downfield, typically in the 160-170 ppm range. The pyridine ring carbons will have shifts across the aromatic region (110-160 ppm). The C5 carbon, directly attached to the electronegative oxygen of the methoxy group, is predicted to be the most downfield of the ring carbons. The methoxy carbon itself will appear in the typical upfield region for sp³-hybridized carbons bonded to an oxygen atom. General chemical shift ranges for various carbon environments provide a basis for these predictions. oregonstate.edu

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | | C=N (Imidamide) | 162 – 168 | | C5 (C-OCH₃) | 155 – 160 | | C2 (Pyridine) | 145 – 150 | | C6 (Pyridine) | 140 – 145 | | C3 (C-Imidamide) | 130 – 135 | | C4 (Pyridine) | 115 – 120 | | -OCH₃ (Methoxy) | 55 – 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For the analysis of this compound, a reversed-phase HPLC column would separate the compound from any impurities or starting materials. The eluent would then be introduced into the mass spectrometer. This technique confirms the purity of the sample and correlates a specific retention time with the mass of the target compound, which is particularly useful in complex mixture analysis. asm.org

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. rsc.org In positive ion mode, ESI typically generates a protonated molecular ion, [M+H]⁺. researchgate.net The exact mass of this ion allows for the confirmation of the molecular formula.

The molecular formula of this compound is C₇H₉N₃O, with a calculated monoisotopic mass of 151.0746 g/mol . Therefore, the primary ion observed in the ESI-MS spectrum is expected to be the [M+H]⁺ ion at an m/z of approximately 152.0824.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The resulting product ions provide insights into the molecule's structure. Plausible fragmentation pathways for nitrogen-containing heterocyclic compounds often involve the loss of small, stable neutral molecules. nih.govnih.gov For this compound, key fragmentations could include the loss of ammonia (B1221849) (NH₃) from the imidamide group or cleavage involving the methoxy substituent. Analysis of the fragmentation of the related compound nicotinamide (B372718) shows characteristic losses from the pyridine ring and the carboxamide group. massbank.eu

| Predicted ESI-MS/MS Fragmentation Data for this compound | | :--- | :--- | :--- | | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | | 152.08 | 135.06 | NH₃ (Ammonia) | | 152.08 | 124.05 | CO (Carbon Monoxide) + NH₂ radical | | 135.06 | 107.05 | CO (Carbon Monoxide) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical method used to probe the molecular structure of compounds by examining the vibrations of their chemical bonds. researchgate.net Each bond within a molecule vibrates at a characteristic frequency, and when a molecule is irradiated with electromagnetic energy, it will absorb the frequencies that correspond to its natural vibrational modes. nih.gov This absorption provides a unique spectral fingerprint, allowing for the identification of specific functional groups. The two most common techniques in vibrational spectroscopy are Infrared (IR) and Raman spectroscopy. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule. The technique is particularly sensitive to polar bonds, making it highly effective for identifying functional groups with significant dipole moments, such as carbonyl (C=O) and amine (N-H) groups. libretexts.orgproprep.com For this compound, IR spectroscopy would be instrumental in confirming the presence of its key structural features: the N-H bonds of the imidamide group, the C=N double bond, the aromatic pyridine ring, and the C-O ether linkage of the methoxy group.

The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). lumenlearning.com The functional group region contains absorptions corresponding to the stretching vibrations of specific bonds and is the most useful for identifying the class of the molecule. nih.govresearchgate.net The fingerprint region contains a complex pattern of absorptions from bending vibrations and skeletal modes that is unique to the specific molecule. lumenlearning.com

Expected characteristic IR absorption bands for this compound are detailed in the table below, based on data from analogous structures like nicotinamide and other aromatic compounds. researchgate.netnist.govresearchgate.net The N-H stretching vibrations are expected to appear as medium to strong bands in the 3100-3500 cm⁻¹ region. libretexts.org The C=N stretching vibration of the imidamide group and C=C/C=N stretching vibrations of the pyridine ring would likely produce strong absorptions in the 1500-1700 cm⁻¹ range. researchgate.net The characteristic C-O stretching of the methoxy group is anticipated to show a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹.

Table 1: Expected Infrared (IR) Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Imidamide (NH₂) | 3400 - 3300 | Medium - Strong |

| N-H Stretch | Imidamide (=NH) | 3350 - 3150 | Medium, Broad |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium - Weak |

| Aliphatic C-H Stretch | Methoxy (CH₃) | 2980 - 2850 | Medium |

| C=N Stretch | Imidamide | 1680 - 1620 | Strong |

| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1450 | Medium - Strong |

| N-H Bend | Imidamide (NH₂) | 1650 - 1580 | Medium |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Strong |

| Aromatic C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675 | Medium - Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, typically from a laser. aip.org While IR spectroscopy measures absorption, Raman spectroscopy detects the frequency shift of scattered light. This technique is particularly sensitive to non-polar, symmetric bonds and bonds with high polarizability, such as C=C, C-C, and C=N bonds found in aromatic systems. chemicalbook.comacs.org Therefore, it provides valuable information about the carbon skeleton and aromatic ring structures of this compound.

For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the pyridine ring. researchgate.net The ring stretching modes, often referred to as "ring breathing" modes, typically produce very strong and sharp signals in the Raman spectrum. aip.org The C=N bond of the imidamide group and the C-O bond of the methoxy group would also be Raman active. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for analyzing aqueous solutions without significant solvent interference. nih.gov

Based on studies of related compounds like pyridine and anisole, the most intense Raman bands for this compound would be expected from the pyridine ring vibrations. chemicalbook.comresearchgate.net

Table 2: Expected Raman Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3050 | Medium |

| C=N Stretch | Imidamide | 1670 - 1630 | Medium |

| Ring Stretching (ν₈ₐ, ν₈b) | Pyridine Ring | 1610 - 1570 | Strong |

| Ring Stretching (ν₁₉ₐ) | Pyridine Ring | 1500 - 1470 | Medium |

| Ring Breathing (ν₁) | Pyridine Ring | 1050 - 990 | Very Strong, Sharp |

| Ring Trigonal Bending (ν₁₂) | Pyridine Ring | 1040 - 1020 | Medium |

| C-O Stretch | Methoxy Group | 1280 - 1240 | Medium |

Chromatographic Methods for Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for assessing the purity of a synthesized compound by separating it from any starting materials, byproducts, or degradation products.

Ultraperformance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with smaller sub-2 µm particles. waters.com This results in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov For a polar, aromatic compound like this compound, a reversed-phase UPLC method would be a highly effective approach for purity assessment. unizar.es

In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound and potential impurities would be achieved by carefully optimizing mobile phase composition, pH, and gradient elution. labrulez.comchemrxiv.org Due to the basic nitrogen on the pyridine ring, peak shape can be improved by using a mobile phase with a slightly acidic pH to ensure consistent protonation. Detection would typically be performed using a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification.

Table 3: Example UPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA Detector, 210-400 nm |

| Run Time | 7 minutes |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Quantum mechanical methods can predict molecular structures, energies, and spectroscopic properties, offering a deeper understanding of a molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It has become a widely used tool in chemistry for its favorable balance of accuracy and computational cost. rsc.org One of the most common applications of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov

For this compound, a geometry optimization would be performed to predict bond lengths, bond angles, and dihedral angles. nih.gov The process starts with an initial guess of the molecular structure. The DFT calculation then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stable conformation (a local minimum on the potential energy surface) is found. ias.ac.in

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) is critical for obtaining accurate results. mostwiedzy.pl The B3LYP hybrid functional is widely used as it provides reliable results for a broad range of organic molecules. nih.govresearchgate.net The optimized geometry from a DFT calculation can then be used to predict other properties, such as vibrational frequencies (to compare with IR and Raman spectra) and electronic properties like the HOMO-LUMO energy gap. scirp.org

Table 4: Typical DFT Parameters for Molecular Geometry Optimization

| Parameter | Selection | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional providing a good balance of accuracy and efficiency. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals. |

| Task | Geometry Optimization | To find the minimum energy structure of the molecule. |

| Solvation Model | IEFPCM (Integral Equation Formalism Polarizable Continuum Model) - Water | To simulate the effects of a solvent on the molecular geometry. |

Prediction and Validation of Spectroscopic Data (e.g., IR Spectra)

The elucidation of the vibrational properties of this compound and its derivatives can be effectively achieved through the integration of computational prediction and experimental validation of their Infrared (IR) spectra. This dual approach allows for a detailed assignment of vibrational modes and a deeper understanding of the molecular structure.

Computational methods, particularly those based on Density Functional Theory (DFT), have become standard tools for predicting the vibrational spectra of molecules. nih.gov The process begins with the optimization of the ground state molecular geometry of this compound. Following this, a frequency calculation is performed on the optimized structure to predict the harmonic vibrational frequencies. These calculated frequencies often exhibit systematic errors, primarily due to the harmonic approximation and the choice of basis set. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

The predicted IR spectrum provides a theoretical fingerprint of the molecule, with each calculated peak corresponding to a specific vibrational mode, such as N-H stretching, C=N stretching, C-O stretching, and various bending and deformation modes. The intensity of each peak is also calculated, aiding in the interpretation of the experimental spectrum.

Experimental validation is typically carried out using Fourier Transform Infrared (FTIR) spectroscopy. The comparison between the predicted and experimental IR spectra allows for a confident assignment of the observed absorption bands to specific molecular vibrations. Discrepancies between the theoretical and experimental data can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid or liquid phase, which are not always fully accounted for in gas-phase calculations.

Below is a representative table illustrating the kind of data generated in such a study, comparing theoretical (scaled) and hypothetical experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3450 | 3445 | Imidamide group |

| N-H Symmetric Stretch | 3350 | 3348 | Imidamide group |

| C-H Aromatic Stretch | 3100 | 3095 | Pyridine ring |

| C-H Stretch (Methoxy) | 2950 | 2948 | -OCH₃ group |

| C=N Stretch | 1640 | 1635 | Imidamide group |

| C-N Stretch | 1320 | 1315 | Imidamide group |

| C-O-C Asymmetric Stretch | 1250 | 1245 | Methoxy group |

| C-O-C Symmetric Stretch | 1030 | 1025 | Methoxy group |

This synergistic approach of combining theoretical predictions with experimental observations provides a robust framework for the detailed vibrational analysis of this compound and its derivatives.

Molecular Modeling for Conformational Analysis

Molecular modeling serves as a powerful tool for investigating the conformational landscape of this compound, providing insights into its three-dimensional structure and flexibility. The presence of rotatable bonds, such as the C-C bond connecting the imidamide group to the pyridine ring and the C-O bond of the methoxy group, allows the molecule to adopt various conformations. Understanding the relative energies and populations of these conformers is crucial for comprehending its chemical behavior and potential interactions.

The conformational analysis of this compound typically begins with a systematic or stochastic search of the potential energy surface to identify stable conformers (local minima). researchgate.net Various computational methods can be employed for this purpose, ranging from molecular mechanics force fields to more accurate quantum mechanical calculations. nih.gov

Once a set of low-energy conformers is identified, their geometries are optimized, and their relative energies are calculated with a higher level of theory, such as DFT. This allows for the determination of the global minimum energy conformation and the energy differences between various stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Key aspects of the conformational analysis of this compound include:

Torsional Angle Analysis: The dihedral angles around the key rotatable bonds are systematically varied to map out the potential energy surface. This helps in identifying the most stable rotational isomers (rotamers).

Intramolecular Interactions: The analysis can reveal the presence of intramolecular hydrogen bonds or steric clashes that influence the stability of different conformations. For instance, the orientation of the imidamide group relative to the pyridine ring and the methoxy group can be stabilized or destabilized by such interactions.

Solvent Effects: The conformational preferences of a molecule can be significantly influenced by the solvent. nih.gov Computational models can incorporate the effect of a solvent either implicitly, using a continuum model, or explicitly, by including solvent molecules in the calculation. nih.gov This is particularly important for a molecule like this compound, which has hydrogen bond donors and acceptors.

Structure Activity Relationship Sar Investigations of 5 Methoxynicotinimidamide Analogues

Rational Design Principles for Structural Modification

Positional Isomerism and Substituent Effects on the Pyridine (B92270) Ring

The arrangement of substituents on the pyridine ring of 5-Methoxynicotinimidamide is a critical determinant of its biological activity. The concept of positional isomerism, which involves moving functional groups to different positions on the aromatic ring, has been a key area of investigation. youtube.com The location of the methoxy (B1213986) group and other substituents can significantly influence the molecule's electronic properties, steric profile, and ability to form key interactions with its biological target. nih.gov

Research has shown that the position of a substituent on a pyridine ring can dramatically alter a compound's efficacy. msu.edu For instance, studies on related heterocyclic compounds have demonstrated that even a subtle shift in a functional group's position can lead to substantial changes in biological outcomes. nih.gov The electron-donating or electron-withdrawing nature of substituents on the pyridine ring also plays a crucial role. For example, the introduction of electron-donating groups like a methoxy group can enhance the activity of some compounds, while in other cases, electron-withdrawing groups may be more beneficial. mdpi.com

Systematic studies have explored the impact of various substituents at different positions of the pyridine ring. For example, the introduction of groups such as trifluoromethyl or a simple methyl group has been shown to be well-tolerated and can positively influence activity. mdpi.com The strategic placement of these substituents is guided by the goal of optimizing interactions with the target protein, often involving hydrogen bonding and hydrophobic interactions. nih.gov

Diversification of the Methoxy Moiety

The methoxy group (-OCH3) at the 5-position of the nicotinimidamide scaffold is a key feature that has been a primary target for structural diversification. The rationale behind modifying this moiety is to explore its role in binding to the target and to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. mdpi.com

Studies have shown that the methoxy group is not only essential for the anticancer activity of some compounds but its position is also imperative for its effectiveness. mdpi.com In some series of compounds, the presence of a methoxy group at a specific position leads to better activity compared to the parent compound without it. mdpi.com However, the addition of more methoxy groups does not always lead to improved efficacy and can sometimes cause a reduction in activity. mdpi.com

Modulation of the Imidamide Functional Group

The imidamide functional group is a crucial component of the this compound structure, and its modulation is a key strategy in SAR studies. The imidamide moiety can participate in important hydrogen bonding interactions with biological targets. researchgate.net Modifications to this group can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. rsc.org

One common approach is the bioisosteric replacement of the imidamide group with other functionalities that can mimic its hydrogen bonding capabilities and spatial arrangement. For example, the 1,2,4-oxadiazole (B8745197) ring is a well-known bioisostere for amides and esters, offering improved metabolic stability and the ability to form hydrogen bonds. researchgate.net The synthesis of analogues where the imidamide is replaced by such a heterocycle allows for the exploration of different electronic and steric properties while maintaining the potential for key interactions.

Furthermore, the synthesis of N'-hydroxy-imidamides from the corresponding nitriles has been a common chemical transformation to create analogues for biological testing. nih.gov This highlights the chemical tractability of the imidamide group for generating a diverse range of derivatives. The goal of these modifications is to fine-tune the electronic and steric properties of this functional group to achieve optimal interactions with the target.

Impact of Heteroaromatic Linkers and Scaffolds

Evaluation of Oxadiazole and Thiadiazole Moieties

Oxadiazole and thiadiazole isomers are five-membered heterocycles that have been widely used in medicinal chemistry as bioisosteric replacements for amide and ester groups. researchgate.netmdpi.com In the context of this compound analogues, these moieties have been incorporated to explore their impact on biological activity. researchgate.netnih.gov The 1,2,4-oxadiazole and 1,3,4-thiadiazole (B1197879) isomers are particularly common due to their chemical stability and synthetic accessibility. researchgate.net

Studies have shown that the 1,2,4-oxadiazole moiety can act as a linker, connecting the pyridine core to other chemical fragments. mdpi.com In some cases, the oxadiazole ring itself may not be directly involved in crucial binding interactions but serves to properly orient other important functional groups. mdpi.com The replacement of an oxadiazole with a thiadiazole can lead to compounds with similar biological profiles, indicating that in certain scaffolds, these heterocycles are interchangeable linkers. mdpi.com The choice between an oxadiazole and a thiadiazole can also influence the metabolic stability and pharmacokinetic properties of the resulting analogue. mdpi.com

The synthesis of these analogues often involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring. researchgate.net This synthetic route allows for the combination of diverse pyridine-containing fragments with various other chemical moieties, leading to a wide array of analogues for SAR studies.

Role of Pyridine and Other Heterocyclic Substituents

Research has demonstrated that a 3- or 4-pyridyl moiety attached to a linker like an oxadiazole can be optimal for the activity of certain compounds. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. msu.edu The substitution pattern on the pyridine ring itself, as discussed earlier, also plays a significant role. mdpi.com

Correlation between Molecular Structure and Biological Target Interaction Affinity

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its interaction with a biological target. For nicotinamide (B372718) and its derivatives, including the nicotinimidamide scaffold, SAR studies aim to identify key structural motifs and functional groups that govern binding affinity and biological activity. Modifications to the pyridine ring, the position and nature of substituents, and the functional groups attached can dramatically alter a molecule's potency and selectivity.

While extensive SAR data specifically for this compound is not broadly published, the principles can be effectively illustrated by examining closely related methoxy-substituted nicotinamide analogues. Studies on this class of compounds reveal that the pyridine core acts as a crucial scaffold for orienting substituents to fit within the binding pockets of target enzymes. The methoxy group, such as the one at the 5-position in the titular compound, can significantly influence metabolic stability and electronic properties of the ring.

For instance, SAR studies on analogues of 2-amino-6-methoxynicotinamide as inhibitors of Nicotinamide N-Methyltransferase (NNMT) demonstrate the importance of specific substitutions. The methoxy group at the 6-position was found to enhance metabolic stability when compared to a simple methyl group. smolecule.com Furthermore, the introduction of different functional groups to the pyridine or associated rings can drastically alter binding affinity. Research on quinolinium analogues showed that small substituents like methyl or amino groups were tolerated, but bulkier groups led to a loss of binding affinity due to steric hindrance. researchgate.net A 5-amino-1-methylquinolinium (B14899983) analogue exhibited a tenfold increase in inhibition compared to its parent compound, highlighting the profound impact of a small amino substitution. researchgate.net

The biological activity of nicotinimidamide derivatives is diverse. For example, 6-(4-Phenylpiperazin-1-yl)nicotinimidamide has been identified as a potent inhibitor of the complement component C1s, with an IC₅₀ value of 36 nM, indicating its potential in treating inflammatory conditions by blocking the classical complement pathway. smolecule.com In other cases, nicotinimidamide moieties are incorporated into more complex molecules. The synthesis of N'-(3β-Acetoxy-11-oxo-18βH-olean-12-en-29-oyl)nicotinimidamide illustrates its use as a building block for creating derivatives with potential anti-inflammatory or antitumor properties. mdpi.com

The following interactive table presents SAR data for a series of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues, which, while structurally distinct from this compound, effectively illustrate how systematic modifications to a pyridine-containing scaffold correlate with binding affinity at a specific biological target (the α4β2*-nAChR receptor). The binding affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates higher affinity.

Table 1: SAR Data for Substituted Pyridinyl Epibatidine (B1211577) Analogues Against α4β2*-nAChR

This table demonstrates the effect of substituent changes on binding affinity (Kᵢ) for a series of related compounds. Data sourced from a study on epibatidine analogues. acs.org

| Compound | Substituent (at 3' or 4' position) | Binding Affinity Kᵢ (nM) |

|---|---|---|

| 7b | 3'-Fluoro | 0.067 |

| 7c | 3'-Chloro | 1.18 |

| 7d | 3'-Bromo | 0.13 |

| 7e | 3'-Methoxy | 0.04 |

| 8b | 4'-Fluoro | 0.04 |

| 8c | 4'-Chloro | 0.08 |

| 8d | 4'-Bromo | 0.13 |

| 8e | 4'-Methoxy | 0.35 |

This data shows that for this particular scaffold, electron-donating groups (like methoxy) and electron-withdrawing groups (like fluoro) can both result in very high affinity, indicating a complex interaction within the receptor's binding site that is not governed by simple electronic effects alone. acs.org Such analyses are crucial for guiding the design of new analogues with optimized target affinity.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of novel chemical entities, including nicotinamide derivatives. These in silico methods allow researchers to predict how a molecule will interact with its biological target, thereby prioritizing the synthesis of compounds with the highest potential and reducing the time and cost associated with drug discovery.

Molecular Docking is one of the most widely used computational techniques in SAR studies. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uobaghdad.edu.iq For nicotinic acid derivatives, docking studies have been successfully used to predict interactions with target enzymes. mdpi.com For example, in a study of novel nicotinic acid derivatives, molecular docking with Autodock Vina was used to predict their binding affinity to Escherichia coli Nitroreductase. mdpi.com The results showed that compounds with a 5-nitrofuran moiety had a better binding affinity compared to the reference drug, Nitrofurazone. mdpi.com The analysis of these docked poses reveals crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. uobaghdad.edu.iq For instance, docked nicotinoylglycylglycine derivatives were shown to form hydrogen bonds with key amino acid residues like Ser448 and Glu623 in the active site of penicillin-binding protein 3. nih.gov

Pharmacophore Modeling is another key computational approach. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on the structures of known active compounds, a 3D pharmacophore can be generated and used to screen virtual libraries for new molecules that fit the model. This approach was used in the study of Nicotinamide Riboside, a vitamin B3 analogue, to investigate its potential as an inhibitor of the SARS-CoV-2 RdRp enzyme by comparing its structural features to known inhibitors like Favipiravir and Ribavirin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing physicochemical properties (descriptors) such as hydrophobicity, electronic distribution, and steric parameters, QSAR models can predict the activity of unsynthesized compounds.

Finally, Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. While docking provides a static snapshot, MD simulations can model the movement of the ligand and protein over time, confirming the stability of the docked pose and revealing the role of solvent molecules and subtle conformational changes in the binding process. nih.gov These advanced computational tools provide deep molecular insights into binding affinities and mechanisms, guiding the rational design of more potent and selective analogues. nih.gov

In Vitro Biological Activity and Mechanistic Characterization of this compound Analogues

Following a comprehensive review of publicly available scientific literature and bioactivity databases, no specific in vitro biological activity data or mechanistic characterization studies were found for the chemical compound “this compound” or its direct analogues in relation to the specified biological targets.

The requested article structure focuses on the following areas of enzyme inhibition and receptor interaction:

Enzyme Inhibition Profiling:

Protease Inhibition (SARS-CoV-2 Mpro, PLpro)

Exonuclease Activity Inhibition (nsp14)

Endoribonuclease Activity Inhibition (nsp15)

Kinase Inhibition (EGFR, c-Met, CDK2, BRAF, p38α)

Methyltransferase Inhibition (METTL3)

Receptor Interaction Studies

Scientific research on the biological activity of chemical compounds is highly specific, and the absence of published data indicates that this compound and its close derivatives may not have been synthesized, screened, or characterized for these particular therapeutic targets.

In Vitro Biological Activity and Mechanistic Characterization of 5 Methoxynicotinimidamide Analogues

Receptor Interaction Studies

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are sensitive to nicotine. nih.govnih.gov These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. nih.govmdpi.com The interaction of a compound with nAChRs is typically characterized by its binding affinity and functional effect (agonist, antagonist, or allosteric modulator).

Currently, there is no published research detailing the direct binding or functional modulation of any nAChR subtype by 5-Methoxynicotinimidamide. Future in vitro studies would be necessary to determine if this compound or its analogues interact with nAChRs. Such studies would typically involve radioligand binding assays to determine affinity for various nAChR subtypes (e.g., α4β2, α7) and electrophysiological recordings (such as patch-clamp) on cells expressing these receptors to characterize the functional consequences of any interaction.

In Vitro Cell-Based Assays for Biological Efficacy (e.g., Antiviral Assays)

In vitro cell-based assays are fundamental tools for determining the biological efficacy of a compound. In the context of antiviral research, these assays typically involve infecting a culture of host cells with a specific virus and then treating the cells with the compound of interest. mdpi.com The efficacy of the compound is then measured by assessing the reduction in viral replication or the protection of host cells from virus-induced death (cytopathic effect).

There are no published results from in vitro cell-based assays that demonstrate any biological efficacy, including antiviral activity, for this compound. Such research would be the first step in characterizing the potential therapeutic relevance of this compound.

Future Research Directions and Applications in Chemical Biology

Exploration of Undiscovered Synthetic Routes for Complex Analogues

To fully explore the structure-activity relationships (SAR) of 5-Methoxynicotinimidamide, the development of novel and efficient synthetic routes capable of generating a diverse library of analogues is paramount. Future research should focus on methods that allow for the systematic variation of substituents on both the pyridine (B92270) ring and the imidamide functional group.

One promising avenue is the adaptation of combinatorial synthesis strategies, such as the Kröhnke pyridine synthesis. This method is particularly well-suited for creating libraries of 2,4,6-trisubstituted pyridines and could be modified to incorporate the 5-methoxy and 3-imidamide functionalities. By employing a solid-phase synthesis approach, a large number of analogues could be rapidly and efficiently produced, facilitating subsequent biological screening. acs.orgacs.org The key would be to develop a robust protocol that allows for the introduction of a wide range of chemical diversity at various positions of the this compound scaffold.

Furthermore, late-stage functionalization techniques could be explored to modify a common this compound core structure. This would enable the introduction of various functional groups in the final steps of the synthesis, providing rapid access to a wide array of derivatives. Research into novel cross-coupling reactions and C-H activation strategies applicable to substituted pyridines will be instrumental in achieving this goal.

Identification of Novel Molecular Targets and Biological Pathways

A critical step in elucidating the biological function of this compound and its analogues is the identification of their molecular targets. Given its structural similarity to nicotinamide (B372718), a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), initial investigations could focus on enzymes involved in NAD+ metabolism and signaling. These may include sirtuins, poly(ADP-ribose) polymerases (PARPs), and other NAD+-dependent enzymes.

Future research could employ a variety of target identification strategies. Unbiased approaches such as phenotypic screening followed by chemoproteomics could reveal unexpected targets and mechanisms of action. This would involve treating cells or organisms with this compound or its derivatives and identifying the proteins to which they bind.

Moreover, given that substituted pyridines are common motifs in kinase inhibitors, it would be prudent to screen a library of this compound analogues against a panel of protein kinases. This could uncover novel inhibitors of specific kinases that are implicated in diseases such as cancer and inflammation.

Development of Advanced Chemical Probes and Research Tools

To facilitate the study of its biological roles, this compound can be developed into a range of advanced chemical probes. These tools are invaluable for visualizing and quantifying the compound's interactions within a cellular context.

Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it would be possible to create fluorescent probes to visualize its subcellular localization and track its interactions with potential binding partners in real-time using advanced microscopy techniques. The design of such probes could be guided by structure-activity relationship data to ensure that the fluorescent tag does not interfere with the compound's biological activity. nih.govsemanticscholar.orgchemrxiv.orgmdpi.com

Photoaffinity Probes: The synthesis of photoaffinity labeling probes, incorporating a photoreactive group such as an aryl azide (B81097) or diazirine, would be a powerful strategy for covalently capturing and identifying the direct binding partners of this compound. nih.govnih.govcreative-biolabs.com Upon photoactivation, these probes form a covalent bond with their target proteins, which can then be isolated and identified using mass spectrometry. This technique would provide direct evidence of the compound's molecular targets.

These chemical probes would serve as indispensable tools for dissecting the molecular mechanisms of action of this compound and its analogues, providing a deeper understanding of their roles in various biological pathways.

Computational Design and Predictive Modeling for Enhanced Biological Activity

Computational approaches will be instrumental in accelerating the discovery and optimization of bioactive analogues of this compound. In silico methods can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Molecular Docking: Once potential protein targets are identified, molecular docking studies can be performed to predict the binding modes of this compound and its analogues within the target's active site. tubitak.gov.trorientjchem.orgbohrium.comnih.govashdin.com These studies can provide valuable insights into the key molecular interactions that govern binding affinity and can be used to rationally design modifications to the scaffold to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and their biological activities are determined, QSAR models can be developed to correlate the structural features of the compounds with their activity. researchgate.netmdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for optimal activity. researchgate.net

Predictive Modeling of Physicochemical Properties: Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed analogues. This allows for the early identification and filtering of compounds that are likely to have poor drug-like properties, focusing synthetic efforts on the most promising candidates.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening

The integration of combinatorial chemistry with high-throughput screening (HTS) will be a powerful engine for the discovery of novel bioactive compounds based on the this compound scaffold.

Combinatorial Library Synthesis: As discussed in section 7.1, combinatorial methods can be employed to generate large and diverse libraries of this compound analogues. acs.orgacs.orgnih.govwikipedia.org Techniques such as split-and-pool synthesis can be used to create one-bead-one-compound libraries, allowing for the screening of a vast number of compounds in a highly efficient manner.

High-Throughput Screening (HTS): These combinatorial libraries can then be subjected to HTS assays to identify "hit" compounds with desired biological activities. mdpi.com Both target-based and cell-based screening approaches can be utilized. For example, a target-based screen could involve testing the library against a specific enzyme of interest, while a cell-based screen could identify compounds that induce a particular phenotype, such as cancer cell death or reduced inflammation. nih.gov

Synergistic Screening: Furthermore, there is potential for synergistic approaches where this compound analogues are screened in combination with known drugs to identify compounds that enhance their therapeutic effects. mdpi.com This could lead to the development of novel combination therapies with improved efficacy and reduced side effects. The integration of 2D and 3D similarity methods in virtual screening can also create synergistic effects in identifying bioactive compounds. nih.gov

By combining the power of combinatorial synthesis with modern HTS technologies, the vast chemical space around the this compound core can be systematically explored, leading to the discovery of novel chemical probes and potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.